molecular formula C14H24O6P2 B1265744 1,4-Bis(diethoxyphosphoryl)benzene CAS No. 21267-14-1

1,4-Bis(diethoxyphosphoryl)benzene

Cat. No. B1265744
CAS RN: 21267-14-1
M. Wt: 350.28 g/mol
InChI Key: KNUANRUJDWJWGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bisphosphoryl benzene compounds often involves direct functionalization of the benzene ring with phosphorus-containing groups. For instance, phosphorylation processes and aromatic nucleophilic substitution reactions are commonly employed to introduce phosphorus-based functionalities onto aromatic systems. Such methodologies could be applicable to synthesizing “1,4-Bis(diethoxyphosphoryl)benzene” by adapting the reaction conditions to use diethoxyphosphite or similar phosphorus reagents (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

The molecular structure of bisphosphoryl benzene derivatives is characterized by the presence of bulky phosphorus groups attached to the benzene ring, which can significantly influence the overall molecular geometry and electronic properties. X-ray crystallography studies of similar compounds have shown unusually large bond angles around phosphorus atoms, indicating steric hindrance and electronic effects that stabilize the molecule's structure (Sasaki, Tanabe, & Yoshifuji, 1999).

Chemical Reactions and Properties

Compounds similar to “1,4-Bis(diethoxyphosphoryl)benzene” exhibit a range of chemical reactivities, particularly in forming complexes with metals and undergoing oxidation and reduction reactions. Their phosphorus atoms can be oxidized, and the presence of substituents like diethoxy groups may influence their reactivity towards nucleophiles and electrophiles. The redox properties of bisphosphoryl benzene derivatives have been explored, revealing insights into their electron-accepting and donating capabilities, which could be relevant to the study of “1,4-Bis(diethoxyphosphoryl)benzene” (Sasaki, Tanabe, & Yoshifuji, 1999).

Physical Properties Analysis

The physical properties of bisphosphoryl benzene derivatives, such as solubility, melting point, and crystallinity, are significantly affected by the nature and position of substituents on the benzene ring. These compounds' liquid crystalline and photoluminescent properties have also been studied, suggesting potential applications in materials science. For example, the synthesis and characterization of related compounds have demonstrated their ability to form smectic and nematic phases, which are of interest for developing new liquid crystalline materials (Acierno et al., 2002).

Scientific Research Applications

Polymer Science and Materials Chemistry

  • Poly(β-phosphorylated nitrones) : This study introduces a new class of poly(β-phosphorylated nitrones) derived from mono-nitrone precursors, including compounds related to 1,4-Bis(diethoxyphosphoryl)benzene. These materials have been evaluated as spin-trapping agents, displaying the ability to efficiently trap superoxide and several carbon-centered radicals, making them potentially useful in studying oxidative stress and radical chemistry in biological and material systems (Roubaud et al., 2002).

  • Phosphorylation Studies : Another research focus is the phosphorylation of 1,4-bis(hydroxymethyl)benzene with trivalent phosphorus derivatives. This study explores the synthesis of phosphorus-containing linear systems, which are precursors to phosphamacrocyclic systems. It highlights the potential of 1,4-bis(diethoxyphosphoryl)benzene derivatives in synthesizing new materials with unique properties, such as those required in macrocyclic chemistry and materials science (Slitikov et al., 2007).

Electrochemistry and Molecular Electronics

  • Molecular Wires : Research into 1,4-bis(3-methoxythiophene-2-yl)benzene with ferrocenyl groups, a compound structurally related to 1,4-Bis(diethoxyphosphoryl)benzene, has provided insights into the oxidation processes and the behavior of oxidized species in molecular wires. These findings are crucial for developing molecular electronics, where precise control over electron transfer and the stability of oxidized states are paramount (Sakamoto et al., 2003).

  • Electrochemical Reduction of Fullerenes : The electrochemical reduction of bis(dialkoxyphosphoryl)methanofullerenes, closely related to 1,4-Bis(diethoxyphosphoryl)benzene, reveals a retro-Bingel reaction mechanism. This research is significant for understanding fullerene chemistry and developing new methods for synthesizing fullerene derivatives, which have applications ranging from organic photovoltaics to drug delivery systems (Yanilkin et al., 2002).

properties

IUPAC Name

1,4-bis(diethoxyphosphoryl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O6P2/c1-5-17-21(15,18-6-2)13-9-11-14(12-10-13)22(16,19-7-3)20-8-4/h9-12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUANRUJDWJWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)P(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175516
Record name Tetraethyl 1,4-phenylenebisphosphonate
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Molecular Weight

350.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(diethoxyphosphoryl)benzene

CAS RN

21267-14-1
Record name P,P,P′,P′-Tetraethyl P,P′-(1,4-phenylene)bis[phosphonate]
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Record name Tetraethyl 1,4-phenylenebisphosphonate
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Record name Tetraethyl 1,4-phenylenebisphosphonate
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Record name Tetraethyl 1,4-phenylenebisphosphonate
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Record name Tetraethyl 1,4-phenylenebisphosphonate
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Synthesis routes and methods

Procedure details

10 g (42 mmoles) of 1,4-dibromo-benzene and 600 mg of anhydrous NiCl2 are placed in a two-necked 250 ml flask which has a cooler, dripper funnel and magnetic agitation. 17.6 ml (100 mmoles) of triethyl-phosphite are added to the mixture dropwise and heated to 170° C. in an oil bath. The mixture is left under agitation at 170° C. for 2 hours, it is then cooled to 100° C. and subjected to vacuum distillation (1 mm Hg) to eliminate the excess triethyl-phosphite. The residue solubilized in 10 ml of ethanol undergoes chromatography on a silica column (5×56 cm) eluting first with 4 liters of a 95:5 ethyl-acetate/ethanol mixture and then with 3 liters of a 90:10 ethyl-acetate/ethanol mixture. 6.0 g (17.4 mmoles) of 1,4-benzene-diphosphonic acid tetra-ethyl ester are obtained with a molar yield of 41%.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
600 mg
Type
catalyst
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step Two

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